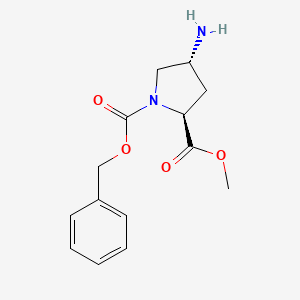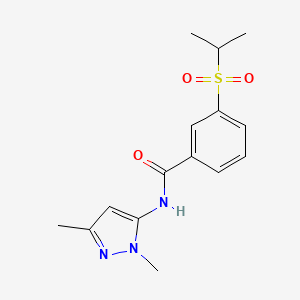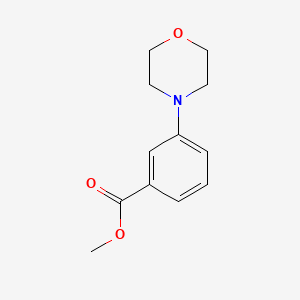
2-(3,4-Dimethoxyphenyl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethoxyphenyl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone, also known as DSF or disulfiram, is a chemical compound that is commonly used as an alcohol aversion therapy. It is a potent inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that is responsible for the metabolism of alcohol in the liver. DSF has been widely used in the treatment of alcoholism for over 60 years, and its mechanism of action has been extensively studied.
Aplicaciones Científicas De Investigación
Molecular Recognition in β-Lactams
Research on β-lactams, such as 4-phenyl sulfonyl 2-azetidinone, has shown that variations in crystal packing, influenced by hydrogen bonding and hydrophobic interactions, play a significant role in molecular recognition within this class of compounds. This insight can contribute to the development of β-lactam antibiotics with improved efficacy and specificity (Basak et al., 2004).
Design and Synthesis of Azetidinones
The design and synthesis of 2-azetidinones have attracted interest due to their biological and pharmacological potencies. Studies involving the synthesis of compounds derived from dimer of Apremilast emphasize the importance of sulfonamide rings and their derivatives, highlighting their medicinal and pharmaceutical significance. This research is crucial for the development of new therapeutic agents (Jagannadham et al., 2019).
Development of β-Lactam Antibiotics
The synthesis and evaluation of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids have demonstrated significant activity against Gram-negative bacteria, showcasing the potential for developing new classes of β-lactam antibiotics. This research is pivotal for addressing the rising challenge of antibiotic resistance (Woulfe & Miller, 1985).
Antimicrobial and Antitubercular Activities
Research into pyrimidine-azetidinone analogues has revealed their potential as antimicrobial and antitubercular agents. The synthesis of these compounds from the condensation of aromatic amines with N-phenylacetamide, followed by reactions with chloroacetyl chloride, has opened new avenues for the design and development of antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).
Anti-Inflammatory and Antioxidant Agents
The synthesis and biological evaluation of Schiff bases and 2-azetidinones derived from isonocotinyl hydrazone have shown promising results as potential antidepressant and nootropic agents. This research highlights the versatility of the 2-azetidinone skeleton in developing central nervous system active agents for therapeutic use (Thomas et al., 2016).
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO5S/c1-25-17-8-3-13(9-18(17)26-2)10-19(22)21-11-16(12-21)27(23,24)15-6-4-14(20)5-7-15/h3-9,16H,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRGJORQBIQNFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(dimethylamino)benzyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2760619.png)
![2-[(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2760620.png)

![N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2760624.png)


![2-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)benzo[d]oxazole](/img/structure/B2760628.png)

![6-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2760632.png)



